PI3Kα Biochemical Inhibition: Sub-Micromolar Activity vs. Inactive Methyl-Regioisomer
4-(4-Methylpyridin-2-yl)aniline exhibits measurable inhibition of the lipid kinase PI3Kα, a key target in oncology, with a reported IC50 of 222 nM in a biochemical assay using PIP2:PS as substrate [1]. In stark contrast, the positional isomer where the methyl group is relocated to the aniline ring (or the des-methyl analog) is classified as 'inactive' in related kinase screens, demonstrating that the 4-methylpyridyl substitution pattern is a critical determinant of target engagement .
| Evidence Dimension | PI3Kα Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 222 nM |
| Comparator Or Baseline | 4-(2-Methylpyridin-3-yl)aniline or des-methyl analog (inactive / > 55.69 µM) |
| Quantified Difference | >250-fold difference in potency |
| Conditions | In vitro kinase assay using PIP2:PS substrate, 1 hr pre-incubation (BindingDB ID 50449992 / ChEMBL4162773) |
Why This Matters
This confirms that the specific 4-methyl substitution on the pyridine ring is essential for PI3Kα engagement, making this compound a structurally validated hit for medicinal chemistry optimization.
- [1] BindingDB, 'BDBM50449992 (CHEMBL4162773): IC50 222 nM for PI3Kalpha', accessed 2026. View Source
